3-(3-Bromo-4-methoxyphenyl)propanoic acid
Overview
Description
3-(3-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the bromination of 3-(4-methoxyphenyl)propanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
The process may involve optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane, solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methoxy group.
Reduction Reactions: Formation of alcohols from the reduction of the carboxylic acid group.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)propanoic acid is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets and pathways specific to its chemical structure. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various receptors or enzymes. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-3-methoxyphenyl)propanoic acid: Similar structure with the bromine and methoxy groups positioned differently on the phenyl ring.
3-(4-Methoxyphenyl)propanoic acid: Lacks the bromine atom, which affects its reactivity and applications.
3-(3,4-Dimethoxyphenyl)propanoic acid:
Uniqueness
3-(3-Bromo-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in research and development that may not be achievable with similar compounds .
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXVZRVWVCOUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404129 | |
Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-57-4 | |
Record name | 3-Bromo-4-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1857-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-bromo-4-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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